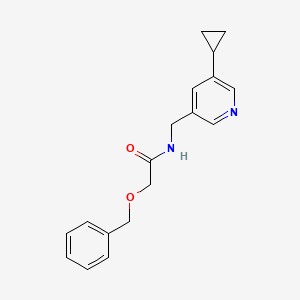

2-(benzyloxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-phenylmethoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-18(13-22-12-14-4-2-1-3-5-14)20-10-15-8-17(11-19-9-15)16-6-7-16/h1-5,8-9,11,16H,6-7,10,12-13H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIZQECBJHRLBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)CNC(=O)COCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzyloxy Intermediate: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate halide under basic conditions.

Cyclopropylation of Pyridine: The cyclopropyl group is introduced to the pyridine ring via a cyclopropanation reaction, often using a cyclopropyl halide and a strong base.

Coupling Reaction: The benzyloxy intermediate is then coupled with the cyclopropyl-substituted pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The acetamide moiety can be reduced to an amine under strong reducing conditions.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halides, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(benzyloxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide has found applications in several areas of scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the acetamide moiety can form hydrogen bonds with active site residues. The cyclopropyl group may enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Features of Analogous Acetamide Derivatives

*Note: Activity values from are likely IC₅₀ (µM) or similar metrics, though exact parameters are unspecified.

Core Structural Variations

- Pyridine vs. Indolinone/Quinoline: The target compound’s pyridine core is less complex than the indolinone or quinoline backbones seen in analogs . In contrast, indolinone derivatives () exhibit extended conjugation, which could favor interactions with enzymes like kinases or proteases .

Substituent Effects

- Benzyloxy Group: Shared with N-(benzyloxy)-2-chloroacetamide (), this group increases lipophilicity compared to polar substituents (e.g., amino or hydroxy). However, the target compound lacks the chloro or selanyl groups seen in ’s intermediates, suggesting divergent synthetic applications or metabolic stability .

- Cyclopropyl vs. Halogen/Amino Groups: The cyclopropyl substituent on the pyridine ring introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity compared to the 5-fluoro or 5-amino groups in indolinone derivatives .

Biological Activity

2-(benzyloxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound contains a benzyloxy group, a cyclopropyl-substituted pyridine ring, and an acetamide moiety, which contribute to its distinctive chemical properties and biological activities.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2O2 |

| Molecular Weight | 300.36 g/mol |

| CAS Number | 2034570-02-8 |

The biological activity of 2-(benzyloxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance binding to hydrophobic pockets, while the acetamide moiety can form hydrogen bonds with active site residues. The cyclopropyl group may increase the compound's stability and binding affinity, making it a promising candidate for further pharmacological studies.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, offering potential for treating inflammatory diseases.

- Anticancer Properties : The compound has been explored for its ability to induce apoptosis in cancer cells, particularly in models of breast and colon cancer.

- Enzyme Inhibition : It has been investigated as a biochemical probe for studying enzyme interactions, showing promise in modulating specific enzymatic pathways.

Case Studies

Several case studies have highlighted the efficacy of 2-(benzyloxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide in various biological contexts:

Case Study 1: Anti-inflammatory Activity

In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

A study conducted on human breast cancer cell lines demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.

Case Study 3: Enzyme Interaction Studies

The compound was used as a probe in enzyme assays targeting cyclooxygenase (COX) enzymes. Results indicated competitive inhibition, suggesting its utility in developing COX inhibitors for pain management.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(benzyloxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-(benzyloxy)-N-(pyridin-3-ylmethyl)acetamide | Lacks cyclopropyl group | Limited anti-inflammatory effects |

| 2-(benzyloxy)-N-((5-methylpyridin-3-yl)methyl)acetamide | Contains methyl group instead of cyclopropyl | Reduced anticancer activity |

The presence of the cyclopropyl group in 2-(benzyloxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide enhances its stability and binding affinity compared to its analogs, potentially leading to improved therapeutic outcomes.

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing 2-(benzyloxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide, and how do reaction parameters influence yield?

Methodological Answer:

- Synthesis Design : Start with a substitution reaction between 5-cyclopropylpyridin-3-ylmethanol and benzyl-protected acetamide precursors under alkaline conditions (e.g., K₂CO₃ in DMF) to form the benzyloxy intermediate. Follow with a condensation step using a coupling agent like EDCI/HOBt in dichloromethane .

- Parameter Optimization : Monitor temperature (40–60°C) and stoichiometric ratios (1:1.2 for nucleophile:electrophile) to minimize side reactions. Use TLC or HPLC to track progress. Yield improvements (≥75%) are achievable with anhydrous conditions and inert atmospheres (N₂/Ar) .

Q. Q2. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Analysis : ¹H/¹³C NMR to verify benzyloxy protons (δ 4.5–5.0 ppm) and cyclopropyl ring protons (δ 1.0–1.5 ppm). Compare with PubChem data for analogous pyridine-acetamide derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns. Cross-validate with computational tools like ACD/Labs or ChemDraw .

Advanced Reaction Mechanisms & Stability

Q. Q3. How can competing pathways (e.g., hydrolysis of the benzyloxy group) be suppressed during synthesis?

Methodological Answer:

- Protecting Group Strategy : Use acid-labile benzyl groups (e.g., BnCl) and avoid prolonged exposure to aqueous conditions. Replace water-sensitive steps with anhydrous solvents (e.g., THF, DCM) .

- Kinetic Control : Optimize reaction time (≤12 hr) and temperature (≤60°C) to favor nucleophilic substitution over hydrolysis. Add scavengers (e.g., molecular sieves) to absorb moisture .

Q. Q4. What factors contribute to the compound’s stability in long-term storage?

Methodological Answer:

- Degradation Pathways : Monitor for benzyl ether cleavage under acidic/oxidizing conditions. Use stability-indicating HPLC methods (e.g., C18 column, acetonitrile/water gradient) to track impurities .

- Storage Recommendations : Store at –20°C in amber vials under inert gas. Add stabilizers like BHT (0.01% w/v) to prevent radical-mediated degradation .

Data Contradictions & Validation

Q. Q5. How should researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization : Validate bioactivity assays (e.g., enzyme inhibition) using positive controls (e.g., known kinase inhibitors) and replicate experiments (n ≥ 3). Use orthogonal assays (e.g., SPR vs. fluorescence) to confirm binding .

- Structural Confounds : Recheck stereochemistry (via chiral HPLC) and purity (≥95% by HPLC). Compare with literature data for regioisomeric impurities (e.g., 4-cyclopropyl vs. 5-cyclopropyl isomers) .

Q. Q6. Why might computational predictions (e.g., docking studies) conflict with experimental binding data?

Methodological Answer:

- Model Limitations : Address force field inaccuracies (e.g., AMBER vs. CHARMM) and solvent effects (implicit vs. explicit water). Use molecular dynamics simulations to account for protein flexibility .

- Experimental Calibration : Cross-validate docking scores with ITC (isothermal titration calorimetry) to measure binding thermodynamics (ΔG, ΔH) .

Process Optimization & Scale-Up

Q. Q7. What advanced purification techniques are recommended for isolating this compound at scale?

Methodological Answer:

Q. Q8. How can process control systems enhance reproducibility in multi-step syntheses?

Methodological Answer:

- PAT Tools : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress. Use DOE (design of experiments) to map critical process parameters (CPPs) .

- Automation : Integrate flow chemistry systems with feedback loops to adjust temperature/pH dynamically .

Mechanistic & Theoretical Insights

Q. Q9. What computational models best predict the reactivity of the cyclopropylpyridine moiety in this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model ring strain and electronic effects (e.g., NBO analysis). Compare activation energies for ring-opening reactions under acidic vs. basic conditions .

- QSAR Studies : Corrate Hammett σ values with experimental rate constants to predict substituent effects on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.